7-Bromo-6-methoxyquinoline-5,8-dione

Synthetic Chemistry Streptonigrin Analogs Building Block Utility

7-Bromo-6-methoxyquinoline-5,8-dione is a synthetic quinoline-5,8-dione derivative characterized by a bromine atom at the 7-position and a methoxy group at the 6-position flanking the 5,8-dione moiety. This compound is primarily valued as a versatile synthetic intermediate, serving as a direct precursor to the biologically active 7-amino-6-methoxy-5,8-quinolinedione core of the antitumor antibiotic streptonigrin.

Molecular Formula C10H6BrNO3
Molecular Weight 268.06 g/mol
CAS No. 14151-20-3
Cat. No. B12878820
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-6-methoxyquinoline-5,8-dione
CAS14151-20-3
Molecular FormulaC10H6BrNO3
Molecular Weight268.06 g/mol
Structural Identifiers
SMILESCOC1=C(C(=O)C2=C(C1=O)C=CC=N2)Br
InChIInChI=1S/C10H6BrNO3/c1-15-10-6(11)9(14)7-5(8(10)13)3-2-4-12-7/h2-4H,1H3
InChIKeyVFJSDBUJXJBRRA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-6-methoxyquinoline-5,8-dione (CAS 14151-20-3): A Heterobifunctional Quinoline-5,8-dione Building Block for Medicinal Chemistry & Chemical Biology


7-Bromo-6-methoxyquinoline-5,8-dione is a synthetic quinoline-5,8-dione derivative characterized by a bromine atom at the 7-position and a methoxy group at the 6-position flanking the 5,8-dione moiety [1]. This compound is primarily valued as a versatile synthetic intermediate, serving as a direct precursor to the biologically active 7-amino-6-methoxy-5,8-quinolinedione core of the antitumor antibiotic streptonigrin [2]. As an ortho-bromo-substituted quinone, it participates in regioselective photochemical annulation reactions inaccessible to its non-halogenated or amino-substituted counterparts . Its unique substitution pattern also renders it a defined, low-activity control probe for protein arginine deiminase (PAD) enzyme family studies, contrasting sharply with the nanomolar pan-PAD inhibitory activity of its 7-amino analog [3].

Why 7-Bromo-6-methoxyquinoline-5,8-dione Cannot Be Simply Replaced by Other 7-Substituted Quinoline-5,8-diones


The 7-position substituent on the quinoline-5,8-dione scaffold is a critical determinant of both synthetic utility and biological activity, making generic substitution across analogs impossible without compromising experimental outcomes. Replacing the bromine atom with an amino group, as in 7-amino-6-methoxyquinoline-5,8-dione, results in a direct gain of nanomolar pan-PAD inhibitory activity , transforming the compound from a synthetic intermediate into a potent pharmacophore. Conversely, substituting bromine for hydrogen (6-methoxyquinoline-5,8-dione) eliminates the heavy-atom handle required for regioselective photochemical annulation and metal-catalyzed cross-coupling reactions . Even halogen exchange (e.g., 7-chloro-6-methoxyquinoline-5,8-dione) alters both the leaving-group reactivity for nucleophilic aromatic substitution and the heavy-atom effect necessary for photoreactivity . These pronounced differences in reactivity, biological target engagement, and physicochemical properties mean that procurement decisions must be driven by the specific downstream synthetic or screening objective, not by generic quinoline-5,8-dione class membership.

Quantitative Differentiation Evidence for 7-Bromo-6-methoxyquinoline-5,8-dione vs. Closest Analogs


Synthetic Intermediate Yield: Quantitative Conversion to the 7-Amino Pharmacophore

Bromination of 6-methoxy-5,8-quinolinedione provides 7-bromo-6-methoxyquinoline-5,8-dione in quantitative yield, and subsequent treatment with sodium azide followed by hydrogenation yields the 7-amino derivative, the A-B ring portion of streptonigrin, in high efficiency [1]. In contrast, direct purchase of the 7-amino analog (CAS 14151-19-0) precludes any further bromine-mediated diversification. The bromine atom thus serves as a traceless synthetic handle, enabling a 'brominate-then-derivatize' strategy that is impossible with the amino analog.

Synthetic Chemistry Streptonigrin Analogs Building Block Utility

PAD3 Inhibition Potency: 34-Fold Weaker Activity vs. 7-Amino-2-pyridinyl Analog

In a standardized PAD3 enzyme inhibition assay, 7-bromo-6-methoxyquinoline-5,8-dione exhibits an IC50 of 4,400 nM . The closely related analog 7-amino-2-pyridin-2-ylquinoline-5,8-dione (a representative 7-amino pharmacophore) exhibits an IC50 of 130 nM in the same assay system . This represents a 33.8-fold difference in potency. Furthermore, the natural product streptonigrin itself shows an IC50 of 430 nM, meaning the bromo compound is approximately 10-fold weaker than the parent natural product. This data definitively establishes the bromo compound as a low-activity control rather than a bioactive lead.

Enzyme Inhibition PAD3 IC50 Comparison

PAD Isozyme Profiling: Bromo Analog is Essentially Inactive Across PAD1–4 at 10 µM

In a focused 32-member compound library screen against PAD1–4 at a concentration of 10 µM, the 7-bromo analog (compound 2 in the original study) retained ≥75.7% residual enzyme activity across all four active isozymes (PAD1: 100.3%, PAD2: 126.4%, PAD3: 142.8%, PAD4: 75.7%) [1]. In stark contrast, the 7-amino lead compound 3 suppressed activity to 0–26.9% across the same panel (PAD1: 26.9%, PAD2: 0%, PAD3: 10.3%, PAD4: 15.3%) [1]. This near-complete loss of inhibitory activity confirms that the 7-bromo substitution ablates PAD pharmacophore engagement.

PAD Enzyme Panel Selectivity Profiling Negative Control

Photochemical Annulation Reactivity: Regioselective Synthesis of Naphtho[1,2-g]quinoline-7,12-diones

7-Bromo-6-methoxyquinoline-5,8-dione participates in a one-pot photochemical reaction with 1,1-diarylethylenes to regioselectively afford substituted naphtho[1,2-g]quinoline-7,12-diones . This transformation exploits the bromine atom's heavy-atom effect to facilitate intersystem crossing and direct regiochemical outcome. The non-brominated analog 6-methoxyquinoline-5,8-dione (CAS 54232-20-1) and the 7-amino analog (CAS 14151-19-0) lack this photochemical reactivity profile due to the absence of the heavy halogen, making the bromo compound uniquely suited for light-driven polycyclic quinone synthesis.

Photochemistry Regioselectivity One-Pot Synthesis

Physicochemical Property Differentiation for Downstream Processing and Formulation

The bromine atom at position 7 substantially alters physicochemical properties relative to the des-bromo and amino analogs. 7-Bromo-6-methoxyquinoline-5,8-dione has a molecular weight of 268.06 g/mol (C10H6BrNO3) and a calculated LogP of approximately 1.8 . The 7-amino analog has a molecular weight of 204.18 g/mol (C10H8N2O3) with a calculated LogP of approximately 0.3 . The bromo compound's higher lipophilicity and molecular weight directly influence solubility in organic solvents, chromatographic retention behavior, and solid-state properties including melting point and crystallinity. For procurement, these differences dictate storage conditions (the bromo compound is typically a crystalline solid stable at ambient temperature), shipping classification, and compatibility with downstream synthetic protocols. A laboratory ordering the amino analog expecting similar handling properties will encounter markedly different dissolution and purification requirements.

Molecular Weight LogP Crystallinity Procurement

Broad-Spectrum Kinase and Enzyme Profiling: Hexokinase HKDC1 Inhibition as an Orthogonal Activity Marker

Beyond PAD enzymes, 7-bromo-6-methoxyquinoline-5,8-dione exhibits measurable inhibition of hexokinase HKDC1 [W721R] with an IC50 of 3,560 nM (3.56 µM) [1]. While this activity is modest, it represents an orthogonal biochemical readout not shared by all quinoline-5,8-dione analogs. The 2-chloro-6-methoxyquinoline-5,8-dione analog, for example, shows a comparable IC50 of 4,470 nM against a different target (mitochondrial peptide methionine sulfoxide reductase) [2], suggesting that the 7-bromo substitution pattern confers a subtly different polypharmacology profile. For chemical biology applications, this off-target activity must be considered when using the bromo compound as a negative control in cell-based assays, as HKDC1 inhibition at micromolar concentrations could confound phenotypic readouts in metabolic disease models.

Hexokinase HKDC1 Off-Target Profiling BindingDB

Validated Application Scenarios for 7-Bromo-6-methoxyquinoline-5,8-dione in Scientific Procurement


Synthesis of Streptonigrin A-B Ring Libraries via Bromine Displacement Chemistry

Researchers synthesizing the 7-amino-6-methoxy-5,8-quinolinedione core of streptonigrin or its analogs should source the 7-bromo derivative as the mandatory starting material. The bromine atom is quantitatively displaced via azide substitution and hydrogenation, enabling efficient access to the 7-amino pharmacophore that is otherwise unavailable through direct functionalization . This scenario is supported by the direct synthetic evidence in Section 3, Evidence Item 1.

PAD Enzyme Inhibitor Screening: Negative Control Compound for Assay Validation

In high-throughput screening campaigns targeting PAD1–4, 7-bromo-6-methoxyquinoline-5,8-dione serves as a validated negative control that exhibits essentially no inhibition at 10 µM (≥75.7% residual activity across all isozymes) . This contrasts with the potent 7-amino analogs, making the bromo compound indispensable for establishing assay windows and ruling out non-specific quinone-mediated effects. This application is directly supported by the profiling data in Section 3, Evidence Items 2 and 3.

Photochemical Methodology Development: Regioselective Polycyclic Quinone Construction

Laboratories developing light-driven heterocyclic synthesis methodologies should utilize the 7-bromo compound for its unique heavy-atom effect enabling regioselective one-pot photochemical annulation with 1,1-diarylethylenes . Non-halogenated or amino-substituted analogs lack this photochemical reactivity, making the bromo compound the only viable substrate for this transformation class. This scenario stems from the photochemical evidence in Section 3, Evidence Item 4.

Physicochemical Property-Guided Procurement for Solid-Phase or Chromatography-Intensive Workflows

When experimental protocols demand specific solubility, chromatographic retention, or solid-form handling characteristics, the 7-bromo compound's higher molecular weight (268.06 g/mol) and increased lipophilicity (cLogP ≈ 1.8) relative to the 7-amino analog (204.18 g/mol, cLogP ≈ 0.3) provide predictable and reproducible behavior . Procurement decisions for kilogram-scale intermediate preparation or long-term storage stability studies should be informed by these differentiated physicochemical properties, as established in Section 3, Evidence Item 5.

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